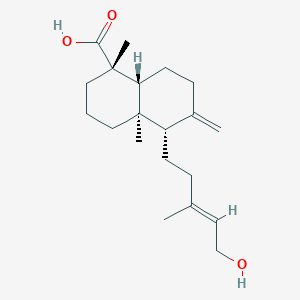

Isocupressic acid

描述

Isocupressic acid is a diterpene acid found in various conifer needles, particularly in the ponderosa pine (Pinus ponderosa). It is known for its toxic and abortifacient effects in cattle, causing late-term abortions when ingested . This compound is also present in other pine species such as lodgepole pine (Pinus contorta), jeffrey pine (Pinus jeffreyi), and possibly in monterey pine (Pinus radiata) .

准备方法

Synthetic Routes and Reaction Conditions: Isocupressic acid can be extracted from plant materials containing the compound. A common extraction method involves leaching or refluxing the plant material with an organic solvent such as ether or acetone . The process typically includes the following steps:

Collection and Drying: The plant material is collected and dried.

Grinding: The dried material is ground into a fine powder.

Extraction: The powder is subjected to solvent extraction using ether or acetone.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain crude this compound.

Purification: The crude product is purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves:

Bulk Collection: Large quantities of plant material are collected.

Mechanical Grinding: Industrial grinders are used to process the material into a fine powder.

Solvent Extraction: Large-scale solvent extraction is performed using industrial extractors.

Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.

Purification: The crude product is purified using industrial chromatography systems.

化学反应分析

Types of Reactions: Isocupressic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxygenated metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation Products: Various oxygenated derivatives.

Reduction Products: Reduced forms with modified functional groups.

Substitution Products: Substituted derivatives with different functional groups.

科学研究应用

Abortifacient Properties in Cattle

One of the most well-documented applications of isocupressic acid is its role as an abortifacient in cattle. The consumption of ponderosa pine needles by pregnant cows has been linked to late-term abortions, a phenomenon attributed to IA.

- Mechanism of Action : this compound disrupts uterine blood flow, leading to decreased placental perfusion. Research indicates that IA inhibits steroidogenesis by affecting key steroidogenic genes such as StAR and cytochrome P450 cholesterol side-chain cleavage (P450scc), ultimately reducing progesterone production necessary for maintaining pregnancy .

- Clinical Studies : A study demonstrated that IA significantly inhibited progesterone production in bovine luteal cells, indicating its role in blocking luteal function during pregnancy . Furthermore, stable metabolites of IA like tetrahydroagathic acid have been detected in fetal fluids post-abortion, providing a diagnostic marker for cases of pine needle abortion .

Toxicological Studies

This compound’s toxic effects extend beyond reproductive issues. It poses risks not only to cattle but potentially to other livestock and wildlife consuming pine needles.

- Toxicity Assessments : Research has shown that IA does not cause other forms of toxicosis at abortifacient doses; however, it remains a concern for livestock management in regions where ponderosa pines are prevalent .

- Environmental Impact : Understanding the concentration of IA in different pine populations can aid in assessing risk levels for grazing animals. Studies have reported varying concentrations of IA across different geographical locations, which could influence management practices for cattle ranchers .

Potential Therapeutic Applications

Emerging research suggests potential therapeutic applications for this compound beyond its abortifacient effects.

- Induction of Apoptosis : Recent studies indicate that IA may induce programmed cell death (apoptosis) in certain cell types, which could have implications for cancer research . The ability to modulate cell death pathways presents a novel area for further investigation into the therapeutic uses of IA.

- Pharmacological Studies : While primarily studied for its toxicological effects, the pharmacokinetics and bioavailability of IA are areas ripe for exploration. Understanding how IA interacts with biological systems could lead to new insights into its potential medicinal properties.

Data Summary

The following table summarizes key findings related to the applications and effects of this compound:

作用机制

Isocupressic acid exerts its effects by inhibiting steroidogenesis, which is the process of steroid hormone production. It affects important steroidogenic genes, including steroidogenic acute regulatory protein, cytochrome P450 cholesterol side-chain cleavage enzyme, and 3β-hydroxysteroid dehydrogenase . The compound inhibits the transcription of cytochrome P450 cholesterol side-chain cleavage enzyme and translation of steroidogenic acute regulatory protein and cytochrome P450 cholesterol side-chain cleavage enzyme through attenuation of cyclic adenosine monophosphate-protein kinase A signaling . This results in suppressed steroid production in cells.

相似化合物的比较

Isocupressic acid is unique among diterpene acids due to its specific abortifacient properties. Similar compounds include:

Pinusolide: Another diterpene acid with different biological activities.

Imbricatolic acid: A diterpene acid with distinct chemical properties.

Sandaracopimaric acid: Known for its unique chemical structure and biological effects.

These compounds share some structural similarities with this compound but differ in their specific biological activities and chemical properties.

生物活性

Isocupressic acid (IA) is a naturally occurring compound primarily found in the needles of certain coniferous trees, particularly those in the genus Juniperus and Pinus. Notably, it has gained attention due to its biological activities, particularly its abortifacient effects in livestock, especially cattle. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic applications.

Abortifacient Effects

This compound is well-documented for its abortifacient properties . Research indicates that ingestion of ponderosa pine needles, which contain high concentrations of IA, can lead to abortion in pregnant cattle. Studies have shown that IA disrupts normal hormonal functions during pregnancy, leading to premature labor or abortion.

- Mechanism of Action : IA appears to interfere with progesterone synthesis and secretion, crucial for maintaining pregnancy. It has been shown to inhibit the activity of enzymes involved in steroidogenesis, such as P450scc (cholesterol side-chain cleavage enzyme) and StAR (steroidogenic acute regulatory protein) .

Toxicity and Other Effects

In addition to its abortifacient effects, IA can cause various toxic reactions in livestock:

- Symptoms : Cattle exposed to IA may exhibit signs such as:

- Species Affected : While primarily affecting cattle, IA toxicity has also been observed in sheep, goats, llamas, and buffalo .

Case Studies

- Ponderosa Pine Needle Abortion : A significant case study highlighted the correlation between the consumption of ponderosa pine needles and increased abortion rates in cattle. In controlled studies, pregnant cows that ingested these needles experienced a higher incidence of abortion compared to those that did not .

- Clinical Observations : Clinical veterinary studies have documented cases where herds exposed to high concentrations of IA in their diet showed a marked increase in reproductive failures. These studies emphasize the need for monitoring livestock diets in areas where ponderosa pine is prevalent .

Table: Summary of Biological Activities of this compound

Molecular Mechanisms

Recent studies have explored the molecular mechanisms by which IA exerts its effects. For instance, research indicated that IA reduces BACE1 activity via modulation of the GSK3β-NF-κB pathway, suggesting potential implications for neurodegenerative diseases such as Alzheimer's . This opens avenues for further investigation into the therapeutic applications of IA beyond its known toxicological effects.

属性

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h10,16-17,21H,2,5-9,11-13H2,1,3-4H3,(H,22,23)/b14-10+/t16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYKMKZYLAAOGH-DOEMEAPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045341 | |

| Record name | (+)-Isocupressic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909-91-7 | |

| Record name | (+)-Isocupressic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocupressic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001909917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Isocupressic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocupressic acid, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV5EL78HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。